molecular formula C8H16ClNO2 B1459435 3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride CAS No. 1628734-55-3

3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B1459435
CAS No.: 1628734-55-3
M. Wt: 193.67 g/mol
InChI Key: UGJGDNHGDDUPNS-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride (CAS 1628734-55-3) is a piperidine carboxylic acid derivative offered for research and development purposes . The compound has a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol . Key identifiers include the SMILES string O=C(C1NCCCC1(C)C)O.[H]Cl and the InChIKey UGJGDNHGDDUPNS-UHFFFAOYSA-N . As a substituted piperidine, this chiral building block serves as a valuable synthon in medicinal chemistry and drug discovery research for the synthesis of more complex molecules. It is supplied with a typical purity of 95% and should be stored according to the manufacturer's guidelines . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Under no circumstances is it for human consumption.

Properties

IUPAC Name

3,3-dimethylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)4-3-5-9-6(8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJGDNHGDDUPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628734-55-3
Record name 3,3-dimethylpiperidine-2-carboxylic acid hydrochloride
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Biological Activity

3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with diverse biological activities, primarily due to its structural characteristics and ability to interact with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H15ClN2O2
  • Molecular Weight : 188.67 g/mol
  • Structure : The compound features a piperidine ring substituted at the 3 and 3 positions by methyl groups and a carboxylic acid functional group.

The biological activity of this compound is attributed to its ability to act as a ligand for various enzymes and receptors. The compound can modulate the activity of these biological targets, influencing cellular processes such as enzyme kinetics and receptor signaling pathways.

Interaction with Enzymes

The compound has been shown to interact with soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory drug design. Inhibitors of sEH can lower levels of inflammatory mediators, offering therapeutic potential for conditions such as arthritis and sepsis .

Biological Activities

  • Anti-inflammatory Effects :
    • Research indicates that derivatives of the compound can reduce inflammatory responses by inhibiting sEH activity, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Antimicrobial Activity :
    • Studies have demonstrated that related piperidine derivatives exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies

  • Anti-inflammatory Study :
    • A study evaluated the efficacy of this compound in a model of acute pancreatitis induced by L-arginine. The results showed significant reductions in pancreatic injury markers and improved survival rates in treated mice compared to controls .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against multiple bacterial strains. The structure-activity relationship indicated that specific substitutions on the piperidine ring enhance antimicrobial efficacy .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels (IL-6, TNF-α)
AntibacterialEffective against Staphylococcus aureus, E. coli
NeuroprotectivePotential modulation of neurotransmitter systems

Table 2: Structure-Activity Relationship (SAR)

Compound VariantIC50 (nM)Biological Activity
3,3-Dimethylpiperidine derivative0.05Strong sEH inhibition
Methyl-substituted variant0.114Moderate activity against P. falciparum
Non-substituted piperidine>10No significant activity

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively. Research has shown its potential in developing drugs that modulate enzyme activity and receptor interactions.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against specific cancer cell lines, demonstrating promising results in inhibiting tumor growth through targeted action on metabolic pathways.

Organic Synthesis

This compound is extensively used in organic synthesis as a versatile intermediate. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating complex organic molecules.

Key Reactions:

  • Oxidation: Converts to ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Forms alcohols or amines with lithium aluminum hydride.
  • Substitution Reactions: Introduces functional groups into the piperidine ring.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and polymers. Its unique properties contribute to the formulation of materials with enhanced performance characteristics.

Application Example:
Researchers have incorporated this compound into polymer matrices to improve mechanical strength and thermal stability, which is critical for applications in coatings and adhesives.

Comparison with Similar Compounds

Structural Analogues of Piperidine-Carboxylic Acid Derivatives

The following table summarizes key structural analogs of 3,3-dimethylpiperidine-2-carboxylic acid hydrochloride, highlighting differences in substitution patterns, functional groups, and applications:

Compound Name Substituents/Modifications Key Features Potential Applications References
This compound 3,3-dimethyl; 2-carboxylic acid; HCl salt Steric hindrance from dimethyl groups; rigid piperidine backbone Drug intermediates, enzyme inhibitors
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride 1-pyrimidinyl; 3-carboxylic acid; HCl salt Aromatic pyrimidine substituent enhances π-π interactions Antiviral agents, kinase inhibitors
2-Ethyl-piperidine-2-carboxylic acid hydrochloride 2-ethyl; 2-carboxylic acid; HCl salt Ethyl group increases lipophilicity; flexible backbone Synthetic intermediates
Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride 3,3-difluoro; 4-carboxylate ester; HCl salt Fluorine atoms improve metabolic stability; ester group enhances solubility Fluorinated drug candidates
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride 1-benzothiazolyl; 3-carboxylic acid; HCl salt Benzothiazole moiety confers fluorescence or metal-binding properties Bioimaging probes, chelating agents

Substituent-Driven Property Variations

  • Electronic Effects : Fluorinated derivatives (e.g., methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride) exhibit enhanced metabolic stability and polarity due to the electron-withdrawing nature of fluorine .
  • Biological Activity : Aromatic substituents (e.g., pyrimidinyl or benzothiazolyl groups) in analogs like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride may improve binding affinity to biological targets such as viral proteases or kinases .

Chirality and Enantiomeric Differences

lists enantiomers of piperidine-3-carboxylic acid hydrochloride (e.g., (R)- and (S)-forms), emphasizing the role of stereochemistry in pharmacological activity. The absence of chiral centers in this compound simplifies synthesis but may limit enantioselective interactions .

Research and Commercial Implications

  • Drug Development : The discontinued status of this compound () underscores the need for improved synthetic routes or stabilization strategies.
  • Synthetic Utility : Analogs like methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride are prioritized in fluorinated drug development due to their enhanced bioavailability .

Preparation Methods

Hydrogenation of Pyridinecarboxylic Acid Derivatives

A well-documented industrial approach to piperidinecarboxylic acids involves catalytic hydrogenation of pyridinecarboxylic acids under controlled conditions. For example, the patent CN102174011A describes the preparation of 2-, 3-, and 4-piperidinecarboxylic acids by hydrogenating their respective pyridinecarboxylic acid precursors using palladium on carbon catalysts in aqueous media:

  • Procedure:

    • Pyridinecarboxylic acid (e.g., 2-, 3-, or 4-pyridinecarboxylic acid) is dissolved in water with palladium charcoal catalyst (0.01–0.05 weight ratio).
    • The reaction vessel is purged with nitrogen to remove oxygen, then pressurized with hydrogen (4–5 MPa).
    • Hydrogenation proceeds at 90–100°C for 3–4 hours.
    • After completion, catalyst is filtered off, moisture is partially removed by vacuum distillation, and the product is crystallized by cooling with addition of methanol.
    • The resulting piperidinecarboxylic acid is isolated by centrifugation and drying.
  • Yields and Purity:

    • Molar yields of ~85% relative to starting pyridinecarboxylic acid.
    • Purity typically 98–102%.

While this method is established for unsubstituted or mono-substituted piperidinecarboxylic acids, adaptation for 3,3-dimethyl substitution would require starting pyridine derivatives bearing methyl groups at the 3-position or post-hydrogenation methylation steps.

Parameter Typical Conditions Notes
Catalyst Palladium on carbon (5% Pd) 0.01–0.05 weight ratio
Solvent Water Aqueous medium
Temperature 90–100°C Controlled heating
Pressure 4–5 MPa H2 High pressure hydrogenation
Reaction Time 3–4 hours Until complete conversion
Product Isolation Cooling + methanol precipitation Centrifugation and drying
Yield ~85% molar High yield with high purity

Cyclization and Methylation Approaches

For 3,3-dimethyl substitution, synthetic routes often involve:

Industrial and research synthesis may employ:

  • Intramolecular cyclization of amino acid derivatives bearing geminal dimethyl groups at the 3-position, forming the piperidine ring with the desired substitution pattern.
  • Use of hydrochloric acid to convert free base piperidinecarboxylic acid to the hydrochloride salt, enhancing stability and crystallinity.

Related Compound Synthesis Insights

These methods emphasize the importance of:

  • Careful control of reaction conditions to avoid side reactions.
  • Use of palladium-catalyzed hydrogenation for ring saturation when starting from pyridine derivatives.
  • Salt formation for isolation and purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic Hydrogenation 3-pyridinecarboxylic acid (methylated) Pd/C catalyst, H2 gas 90–100°C, 4–5 MPa H2, aqueous High yield, scalable Requires methylated pyridine precursor
Cyclization of Amino Acid Precursors Open-chain amino acid with methyl groups Acid catalysts, heating Controlled temp, pH adjustment Direct formation of substituted piperidine Multi-step, precursor synthesis needed
Alkylation/Methylation of Piperidine Piperidine-2-carboxylic acid Methylating agents (e.g., methyl iodide) Base, solvent, controlled temp Post-ring formation modification Possible regioselectivity issues
Salt Formation Free base piperidine derivative Hydrochloric acid Ambient temp Improves stability and crystallinity Additional purification step

Research Findings and Practical Considerations

  • Catalyst Choice: Palladium on carbon is preferred for hydrogenation due to high activity and selectivity.
  • Reaction Atmosphere: Nitrogen purging to remove oxygen prevents catalyst poisoning and unwanted oxidation.
  • Temperature and Pressure: Elevated temperature (90–100°C) and pressure (4–5 MPa) optimize hydrogen uptake and conversion rate.
  • Purification: Crystallization from methanol-water mixtures and centrifugation yield high-purity hydrochloride salts.
  • Yield Optimization: Maintaining oxygen-free conditions and controlling moisture removal by vacuum distillation improves product purity and yield.
  • Safety: Handling under inert atmosphere and use of appropriate personal protective equipment is necessary due to catalyst and hydrogen gas hazards.

Q & A

Q. What are the recommended storage conditions for 3,3-dimethylpiperidine-2-carboxylic acid hydrochloride to ensure long-term stability?

Store the compound in a dry environment at 2–8°C to prevent degradation, as lower temperatures minimize hydrolysis and oxidation risks. For extended stability (>5 years), consider -20°C storage in airtight, light-protected containers . Avoid exposure to moisture and dust, which can accelerate decomposition. Batch-specific stability data should be referenced from certificates of analysis when available .

Q. Which analytical methods are most reliable for assessing the purity of this compound?

Use HPLC with UV detection (≥98% purity threshold) for routine analysis, employing a C18 column and gradient elution with acetonitrile/water (0.1% TFA) . Confirm structural integrity via 1H/13C NMR (e.g., δ 1.2–1.5 ppm for methyl groups on piperidine) and mass spectrometry (ESI+ mode for [M+H]+ ion). For trace impurities, ion chromatography can detect residual hydrochloride counterions .

Q. What personal protective equipment (PPE) is essential when handling this compound?

Wear nitrile gloves , safety goggles (EN 166 or NIOSH-certified), and a lab coat . Use a P95 respirator if aerosolization occurs during weighing. Ensure local exhaust ventilation to maintain airborne concentrations below occupational exposure limits .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to this compound while minimizing byproducts?

Employ Boc-protection strategies to stabilize the piperidine ring during carboxylation. For example, introduce tert-butoxycarbonyl (Boc) groups at the amine site before alkylation, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt . Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates (e.g., 1700–1750 cm⁻¹) and adjust stoichiometry dynamically .

Q. What decomposition products form under high-temperature conditions, and how can they be identified?

Thermal degradation (>150°C) generates carbon oxides and alkyl chlorides , detectable via GC-MS (e.g., m/z 44 for CO₂). For solution-phase studies under reflux, LC-MS can identify hydrolyzed products like 3,3-dimethylpiperidine-2-carboxylic acid (loss of HCl) . Mitigate decomposition by using inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., dichloromethane) .

Q. How should contradictions in stability data from different sources be resolved?

Conduct accelerated stability studies under ICH Q1A guidelines: expose the compound to 40°C/75% RH for 6 months and compare degradation profiles via HPLC-UV and Karl Fischer titration (for moisture uptake). Cross-validate with X-ray crystallography to assess crystal lattice integrity, as polymorphic transitions may explain discrepancies in reported storage conditions .

Methodological Notes

  • Synthesis Optimization : Use DoE (Design of Experiments) to evaluate parameters like temperature, pH, and catalyst loading. For example, thiamine hydrochloride (a cost-effective catalyst) can enhance reaction efficiency in aqueous media .
  • Waste Disposal : Collect hydrochloride-containing waste separately and neutralize with 5% NaOH before disposal to avoid environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride

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